1-(3-Chloropropyl)-2-methylbenzene
Description
Structure
3D Structure
Properties
CAS No. |
85674-67-5 |
|---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-methylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
FTZLNJRUJGQMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Chloropropyl 2 Methylbenzene and Analogues
Alkylation Strategies for Introducing the Chloropropyl Side Chain
A principal method for synthesizing the target molecule involves creating the carbon-carbon bond between the aromatic ring and the three-carbon side chain. This is typically accomplished through various alkylation reactions.
The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. adichemistry.com This electrophilic aromatic substitution reaction involves treating an arene with an alkyl halide in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). adichemistry.com To synthesize 1-(3-chloropropyl)-2-methylbenzene, toluene (B28343) can be reacted with a suitable three-carbon alkylating agent bearing a chlorine atom, such as 1,3-dichloropropane.
The reaction proceeds through the formation of an electrophilic carbocation (or a related complex) from the alkyl halide and the Lewis acid. adichemistry.com This electrophile is then attacked by the electron-rich aromatic ring of toluene. adichemistry.com However, this method has several limitations. The alkyl group being added is an activating group, which makes the product more reactive than the starting material, often leading to polyalkylation. youtube.com Another significant challenge is the potential for carbocation rearrangements, which can lead to a mixture of isomeric products. adichemistry.com
When alkylating toluene, the directing effect of the methyl group must be considered. The methyl group is an ortho-, para-director. The distribution of isomers is highly dependent on reaction conditions, particularly temperature. For instance, in the alkylation of methylbenzene, different temperatures can yield varying proportions of ortho, meta, and para isomers. libretexts.org At 0°C, the alkylation of methylbenzene can result in a product mixture with a significant amount of the ortho-isomer, whereas at higher temperatures (e.g., 25°C), the proportion of the meta-isomer can increase dramatically. libretexts.org
| Reaction Temperature | Ortho Isomer % | Meta Isomer % | Para Isomer % |
| 0°C | 54% | 17% | 29% |
| 25°C | 3% | 69% | 28% |
| Table 1: Isomer distribution in the Friedel-Crafts alkylation of methylbenzene at different temperatures. libretexts.org |
An alternative to Friedel-Crafts alkylation is the use of organometallic coupling reactions. The reaction of an aryl Grignard reagent with an alkyl halide is a powerful tool for forming carbon-carbon bonds. To synthesize this compound via this route, one would first prepare the Grignard reagent from 2-methylbromobenzene (o-bromotoluene) by reacting it with magnesium metal.
This o-tolylmagnesium bromide can then be reacted with a dihaloalkane like 1,3-dichloropropane. In such reactions, one of the halogen atoms of the dihaloalkane is displaced by the aryl group from the Grignard reagent. The presence of certain catalysts can improve the yield and selectivity of this cross-coupling reaction.
This synthetic route involves the addition of hydrogen chloride (HCl) across a carbon-carbon double bond in an alkene precursor, such as 2-allyl-toluene. The success of this method hinges on the regioselectivity of the addition, which should follow Markovnikov's rule to place the chlorine atom on the more substituted carbon of the former double bond.
Recent advancements have led to highly regioselective hydrochlorination methods for unactivated alkenes. nih.gov Metal-free catalytic systems, such as a combination of HCl, N,N'-dimethylpropyleneurea (DMPU), and acetic acid, have been shown to be effective for a wide range of alkenes with good functional group tolerance. nih.gov Gold-catalyzed hydrochlorination has also been reported as a highly regioselective method, capable of tolerating various functional groups and even being applied in the late-stage modification of complex molecules. acs.org These methods provide a direct and atom-economical pathway to the desired alkyl chloride from an alkene. nih.gov
Aromatic Substitution Pathways on Toluene Precursors
Another major strategy involves modifying the toluene molecule itself, either by substituting the aromatic ring or by functionalizing the methyl group.
The direct chlorination of toluene's aromatic ring is an electrophilic aromatic substitution reaction. stackexchange.com This process is typically carried out at low temperatures in the presence of a Lewis acid catalyst like FeCl₃. stackexchange.com The methyl group of toluene is an activating, ortho-, para-directing group. libretexts.org Consequently, the chlorination of toluene yields a mixture of ortho-chlorotoluene and para-chlorotoluene as the major products, with only a very small amount of meta-chlorotoluene being formed. libretexts.orgstackexchange.com
The reaction is significantly faster than the chlorination of benzene (B151609). libretexts.org The relative proportions of the isomers can be influenced by the reaction conditions and the specific catalyst used.
| Product | Relative Rate of Substitution | Product Percentage |
| ortho-chlorotoluene | 617 | ~60% |
| meta-chlorotoluene | 5 | ~1% |
| para-chlorotoluene | 820 | ~39% |
| Table 2: Product distribution for the electrophilic chlorination of toluene. libretexts.org |
While this method produces chlorinated toluene precursors, further steps would be required to introduce the three-carbon side chain to arrive at the final target compound.
In contrast to ring halogenation, side-chain halogenation involves the substitution of hydrogen atoms on the methyl group of toluene or its derivatives. This reaction proceeds via a free-radical mechanism and is typically initiated by UV light or carried out at high temperatures. stackexchange.comquora.com
Synthesis via Functional Group Interconversion on Propylbenzene (B89791) Scaffolds
The most direct and common route to synthesizing this compound involves the functional group interconversion (FGI) of a precursor molecule, typically 3-(2-methylphenyl)propan-1-ol. This approach transforms the terminal hydroxyl (-OH) group of the propyl side chain into a chlorine atom. Several reliable methods exist for this conversion, primarily proceeding through a nucleophilic substitution mechanism. solubilityofthings.comorganic-chemistry.org
One of the most frequently employed reagents for this transformation is thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.com The reaction converts the alcohol into an intermediate chlorosulfite ester. In the absence of a base, this intermediate can decompose via an SNi (internal nucleophilic substitution) mechanism, which proceeds with retention of stereochemistry. However, for a primary alcohol such as 3-(2-methylphenyl)propan-1-ol, the mechanism typically involves an SN2 attack by the chloride ion, leading to the desired product. libretexts.orglibretexts.org An advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. yufenggp.com
Another powerful method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a chlorine source, such as carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS). wikipedia.orgjk-sci.com The reaction begins with the formation of a phosphonium (B103445) salt from the PPh₃ and the halogen source. organic-chemistry.org The alcohol then attacks the phosphonium species, forming an oxyphosphonium intermediate. This converts the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion in an SN2 reaction. organic-chemistry.orgnrochemistry.com This method is known for its mild conditions and high yields, although it produces triphenylphosphine oxide as a stoichiometric byproduct that must be removed during purification. wikipedia.orgchem-station.com
Table 1: Key Methods for Functional Group Interconversion of Alcohol to Chloride
| Method | Reagents | Typical Mechanism | Key Features |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SN2 | Gaseous byproducts (SO₂, HCl) simplify workup. yufenggp.com |
| Appel Reaction | PPh₃, CCl₄ (or NCS) | SN2 | Mild conditions, high yields; produces solid PPh₃=O byproduct. wikipedia.orgorganic-chemistry.org |
| Phosphorus Pentachloride | PCl₅ | SN2 | Effective but can be harsh; also generates HCl. researchgate.net |
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include temperature, solvent, and the stoichiometry of reagents. For instance, in the chlorination of alcohols, controlling the temperature is vital to prevent unwanted elimination reactions or decomposition. google.com
The choice of solvent can influence reaction rates and pathways. For SN2 reactions like the conversion of alcohols to alkyl chlorides, polar aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often preferred as they can solvate the cation without strongly solvating the nucleophilic anion, thus promoting the substitution. nrochemistry.com In a study on the α-H chlorination of toluenes, dichloromethane was used as the solvent, and the reaction was optimized by adjusting the amount of the chlorinating agent and irradiating with blue LEDs. mdpi.com
Table 2: Illustrative Optimization of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C (Optimized) | Outcome |
|---|---|---|---|---|
| Temperature | High (e.g., Reflux) | Room Temp | Low (e.g., 0 °C to RT) | Reduced side products (e.g., elimination) |
| Solvent | Protic (e.g., Ethanol) | Non-polar (e.g., Hexane) | Polar Aprotic (e.g., DCM) | Enhanced SN2 reaction rate |
| Reagent Stoichiometry | Large Excess | Stoichiometric | Slight Excess (e.g., 1.1 eq) | Maximized conversion, minimized waste |
Base-Mediated Reactions in Chloropropyl Compound Synthesis
Bases are frequently used in the synthesis of chloropropyl compounds, particularly when starting from alcohols. A common strategy involves using a weak, non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) in conjunction with chlorinating agents such as thionyl chloride. libretexts.org In this context, the base serves two primary functions: it neutralizes the acidic byproduct (HCl) generated during the reaction, and it can influence the reaction mechanism. libretexts.org The presence of pyridine in the reaction of an alcohol with SOCl₂ promotes a clean SN2 inversion of configuration by forming a pyridinium (B92312) salt intermediate. libretexts.org
An alternative and widely used base-mediated, two-step procedure involves first converting the alcohol into a sulfonate ester (e.g., a tosylate or mesylate). This is achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. ub.edu The base neutralizes the HCl byproduct. The resulting sulfonate ester is an excellent leaving group, which can then be readily displaced by a chloride ion (from a source like lithium chloride in a solvent like DMF) in a classic SN2 reaction to yield the final alkyl chloride. ub.edu
Purification and Isolation Methodologies for Halogenated Aromatics
Following the synthesis, a multi-step purification process is required to isolate pure this compound from unreacted starting materials, reagents, and byproducts. The specific techniques employed depend on the physical properties of the product and the nature of the impurities.
Liquid-Liquid Extraction: This is typically the first step in the workup process. vinanhatrang.com The reaction mixture is diluted with an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and washed with water or an aqueous solution. organomation.com This removes water-soluble impurities, such as inorganic salts and polar byproducts. Washing with a sodium bicarbonate solution may be used to neutralize and remove any residual acid. scribd.com
Distillation: Since this compound is a liquid, distillation is an effective purification method. byjus.com Simple distillation can be used to remove low-boiling solvents. rochester.edu For separating the product from impurities with close boiling points, fractional distillation is more appropriate. If the compound has a high boiling point (generally >150 °C at atmospheric pressure) or is susceptible to thermal decomposition, vacuum distillation is the preferred method as it allows the compound to boil at a much lower temperature. scribd.comrochester.edu
Chromatography: For achieving high purity, particularly for removing byproducts with similar volatility like triphenylphosphine oxide from an Appel reaction, column chromatography is indispensable. byjus.com The crude product is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina. universallab.org A solvent or mixture of solvents (eluent) is used to move the components down the column at different rates based on their polarity, allowing for their separation. byjus.com Gas chromatography (GC) is also a powerful analytical technique to assess the purity of the final product and can be used for preparative separation on a smaller scale. oup.comnih.gov
Table 3: Purification Techniques for Halogenated Aromatics
| Technique | Principle | Application for this compound |
|---|---|---|
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquids. vinanhatrang.com | Initial workup to remove water-soluble impurities and acids. |
| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. rochester.edu | Purification of the liquid product from non-volatile or less volatile impurities without thermal decomposition. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. byjus.com | High-purity separation from byproducts with similar physical properties (e.g., triphenylphosphine oxide). |
Reactivity and Mechanistic Studies of 1 3 Chloropropyl 2 Methylbenzene
Nucleophilic Substitution Reactions of the Terminal Chloride
The chlorine atom at the terminus of the propyl chain is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. These reactions can proceed through either intermolecular or intramolecular pathways.
Intermolecular Nucleophilic Attack Pathways
The terminal chloride of 1-(3-chloropropyl)-2-methylbenzene can be displaced by a variety of nucleophiles in bimolecular nucleophilic substitution (SN2) reactions. libretexts.org In these reactions, the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org Strong nucleophiles, such as alkoxides, cyanides, and amines, can effectively replace the chloride ion. libretexts.org
For example, reaction with a strong base like sodium hydroxide (B78521) can lead to the corresponding alcohol, 3-(2-methylphenyl)propan-1-ol. Similarly, reaction with sodium cyanide would yield 4-(2-methylphenyl)butanenitrile. These transformations are fundamental in extending the carbon chain or introducing new functional groups.
Intramolecular Cyclization Mechanisms
A significant reaction pathway for this compound is intramolecular cyclization, specifically an intramolecular Friedel-Crafts alkylation. periodicchemistry.commasterorganicchemistry.com In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), the chloropropyl chain can act as an electrophile and attack the electron-rich aromatic ring. periodicchemistry.commasterorganicchemistry.com This process leads to the formation of a new ring, resulting in 6-methyl-1,2,3,4-tetrahydronaphthalene. nih.gov
The mechanism involves the formation of a carbocation or a carbocation-like species at the carbon bearing the chlorine atom, facilitated by the Lewis acid. periodicchemistry.commasterorganicchemistry.com This electrophile is then attacked by the nucleophilic benzene (B151609) ring, followed by the loss of a proton to restore aromaticity and yield the cyclized product. libretexts.org
Electrophilic Reactivity of the Aromatic Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. libretexts.orgmasterorganicchemistry.com The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.
Directing Effects of Alkyl and Halogen Substituents on Electrophilic Aromatic Substitution
The two substituents on the benzene ring, the methyl group (-CH3) and the 3-chloropropyl group (-CH2CH2CH2Cl), influence the position of incoming electrophiles.
Methyl Group: An alkyl group like methyl is an activating group and an ortho, para-director. chemistrytalk.orglibretexts.orglibretexts.org It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org It directs incoming electrophiles to the positions ortho and para to itself. chemistrytalk.orglibretexts.orglibretexts.org
3-Chloropropyl Group: The 3-chloropropyl group is considered a weakly deactivating group due to the electron-withdrawing inductive effect of the chlorine atom. chemistrytalk.org However, as an alkyl chain, it also functions as an ortho, para-director. chemistrytalk.orglibretexts.org
Regiochemical Control in Aromatic Functionalization
When this compound undergoes electrophilic aromatic substitution, the positions of substitution are dictated by the combined directing effects of the methyl and 3-chloropropyl groups. Both are ortho, para-directors. Given their adjacent positions (1 and 2), the para position to the methyl group (position 5) and the para position to the chloropropyl group (position 4) are sterically accessible. The ortho positions to each group are also potential sites of substitution, though steric hindrance might play a role. For instance, in a nitration reaction, a mixture of nitro-substituted products would be expected, with the major isomers being those where the nitro group is directed to the less sterically hindered para positions. chemguide.co.uk
Metal-Catalyzed Coupling Reactions Involving the Chloropropyl Moiety
The chloropropyl group can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.comresearchgate.net
One important transformation is the formation of a Grignard reagent. mnstate.edusigmaaldrich.com By reacting this compound with magnesium metal in an anhydrous ether solvent, the corresponding Grignard reagent, (2-methylphenyl)propylmagnesium chloride, can be prepared. mnstate.edusigmaaldrich.com This organometallic compound is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. mnstate.edu
Furthermore, the alkyl halide functionality can be utilized in other transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Heck couplings, often catalyzed by palladium or nickel complexes. ethz.chthieme-connect.deustc.edu.cn These reactions typically involve the coupling of the alkyl halide with an organometallic reagent (in Suzuki and Negishi reactions) or an alkene (in the Heck reaction) to create more complex molecular architectures. ustc.edu.cn
Radical Reaction Pathways of Chlorinated Alkyl Chains
The study of radical reactions involving this compound is centered on the selective activation of carbon-hydrogen (C-H) bonds within its alkyl substituents. The initiation of such reactions, typically through the use of ultraviolet (UV) light or chemical initiators, generates highly reactive radical species that can abstract a hydrogen atom from the organic substrate. The subsequent reaction pathway is dictated by the relative stability of the resulting carbon-centered radical.
The general mechanism for the radical halogenation of an alkylbenzene proceeds through a well-established chain reaction consisting of three primary stages: initiation, propagation, and termination. ucalgary.ca
Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) under the influence of heat or UV light, producing two halogen radicals (Cl•). ucalgary.ca
Propagation: A halogen radical then abstracts a hydrogen atom from the alkyl side chain of the benzene derivative, forming a hydrogen halide (e.g., HCl) and an alkyl radical. This alkyl radical subsequently reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction. ucalgary.ca
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. ucalgary.ca
In the specific case of this compound, there are several distinct C-H bonds that can potentially participate in a radical substitution reaction. These are located on the methyl group attached to the benzene ring, and at the C-1, C-2, and C-3 positions of the chloropropyl side chain.
The selectivity of the hydrogen abstraction step is primarily governed by the stability of the radical formed. The order of stability for alkyl radicals is generally tertiary > secondary > primary. However, the presence of a benzene ring introduces a significant stabilizing factor. Benzylic radicals, where the radical is located on a carbon atom directly attached to the benzene ring, are particularly stable due to the delocalization of the unpaired electron into the aromatic π-system through resonance. libretexts.org This resonance stabilization makes the benzylic C-H bonds significantly weaker than other sp³ hybridized C-H bonds. libretexts.org
For this compound, there are two potential benzylic positions: the methyl group and the C-1 position of the propyl chain. The C-H bonds at the C-1 position of the propyl chain are benzylic and secondary, while the C-H bonds of the methyl group are benzylic and primary. The C-H bonds at the C-2 position of the propyl chain are secondary, and those at the C-3 position are primary and are influenced by the electron-withdrawing effect of the adjacent chlorine atom.
Given these factors, radical abstraction is most likely to occur at the C-1 position of the propyl chain, as this would form a resonance-stabilized secondary benzylic radical. The second most probable site for radical attack is the methyl group, which would form a resonance-stabilized primary benzylic radical. The C-2 and C-3 positions are less likely to react. While chlorination is known to be less selective than bromination, a preference for the benzylic positions is still expected. ucalgary.ca
The expected major product of the radical chlorination of this compound would therefore be 1-(1-chloro-3-chloropropyl)-2-methylbenzene, resulting from the substitution at the C-1 position. A significant minor product would be 1-(3-chloropropyl)-2-(chloromethyl)benzene, from substitution on the methyl group. Products resulting from substitution at the C-2 and C-3 positions would be formed in smaller amounts. It is also possible for multiple halogenations to occur, particularly if a high concentration of the halogenating agent is used. libretexts.orgumn.edu
The relative reactivity of the different types of C-H bonds in a typical alkylbenzene under radical chlorination conditions can be summarized in the following table. Please note that these are generalized relative rates and the actual product distribution for this compound may vary based on specific reaction conditions.
| Type of C-H Bond | Relative Rate of Abstraction (Chlorination) | Position in this compound |
|---|---|---|
| Primary (non-benzylic) | 1 | C-3 of propyl chain |
| Secondary (non-benzylic) | 3.8 | C-2 of propyl chain |
| Primary (benzylic) | Slightly higher than non-benzylic primary | Methyl group |
| Secondary (benzylic) | ~5 | C-1 of propyl chain |
This table illustrates the higher propensity for radical substitution to occur at the benzylic positions, particularly the secondary benzylic C-H bond at the C-1 position of the propyl chain.
Derivatives and Further Chemical Transformations of 1 3 Chloropropyl 2 Methylbenzene
Synthesis of Substituted Aryl-Chloropropyl Analogues and Homologues
The core structure of 1-(3-chloropropyl)-2-methylbenzene can be altered to create analogues with different substituents on the aromatic ring or homologues with varied alkyl chain lengths. A common strategy for creating aryl-substituted analogues involves the Friedel-Crafts acylation of a substituted benzene (B151609) ring (like toluene) with a suitable acyl halide, such as 3-chloropropionyl chloride, followed by reduction of the resulting ketone. This multi-step process allows for the introduction of a wide array of functional groups onto the aromatic nucleus, thereby modulating the electronic and steric properties of the molecule.
Similarly, homologues can be synthesized by using different ω-chloro acyl chlorides (e.g., 4-chlorobutyryl chloride) in the initial acylation step, leading to lengthened side chains. These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for fine-tuning the physical properties of materials.
Derivatization of the Chloropropyl Group via Functional Group Interconversions
The chlorine atom on the propyl chain is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in derivatization.
Conversion to Alcohols, Amines, and Ethers
The chloropropyl group can be readily converted into other important functional groups. Hydrolysis of the chloride, typically under basic conditions (e.g., using aqueous sodium hydroxide), yields the corresponding alcohol, 3-(2-methylphenyl)-1-propanol.
Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of primary, secondary, or tertiary amines, respectively. libretexts.org These reactions are fundamental for the synthesis of many biologically active compounds. For instance, the general reaction with an amine (R-NH2) would yield N-alkyl-3-(2-methylphenyl)propan-1-amine.
Ethers can be synthesized via the Williamson ether synthesis, where an alkoxide (RO⁻) displaces the chloride. This reaction is highly versatile, allowing for the introduction of a wide variety of alkyl or aryl groups to form ethers of the structure 2-methyl-1-(3-alkoxypropyl)benzene.
Introduction of Sulfur-Containing Functional Groups
The chloropropyl group readily reacts with sulfur nucleophiles to introduce sulfur-containing moieties. youtube.comresearchgate.net Reaction with sodium hydrosulfide (B80085) (NaSH) can produce the corresponding thiol, 3-(2-methylphenyl)propane-1-thiol. Thiols are important intermediates and are known for their distinct odors and roles in biological systems. youtube.com
Symmetrical sulfides can be formed by reacting two equivalents of the starting chloride with sodium sulfide (B99878) (Na₂S). Unsymmetrical sulfides are accessible by reacting the chloride with a pre-formed thiol under basic conditions. Another significant transformation is the formation of disulfides, which are crucial in protein chemistry, by controlled oxidation of the corresponding thiols or by reaction with disulfide anions. researchgate.netresearchgate.net
| Starting Material | Reagent | Product Functional Group | Example Product Name |
| This compound | Sodium Hydroxide (B78521) (NaOH) | Alcohol | 3-(2-Methylphenyl)-1-propanol |
| This compound | Ammonia (NH₃) | Primary Amine | 3-(2-Methylphenyl)propan-1-amine |
| This compound | Sodium Alkoxide (NaOR) | Ether | 1-(3-Alkoxypropyl)-2-methylbenzene |
| This compound | Sodium Hydrosulfide (NaSH) | Thiol | 3-(2-Methylphenyl)propane-1-thiol |
| This compound | Sodium Sulfide (Na₂S) | Sulfide (Thioether) | Bis(3-(2-methylphenyl)propyl) sulfide |
Construction of Complex Organic Architectures
The dual functionality of an aromatic ring and a reactive alkyl halide makes this compound a valuable building block for constructing more intricate molecular frameworks, including polycyclic and heterocyclic systems. openmedicinalchemistryjournal.com
Formation of Polycyclic and Heterocyclic Systems
One of the most important reactions of this compound is intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chloropropyl chain can alkylate the aromatic ring to form a new six-membered ring. This ring-closing reaction, also known as cyclialkylation, yields 6-methyl-1,2,3,4-tetrahydronaphthalene, commonly known as 6-methyltetralin. chemspider.com Tetralins are core structures in many natural products and synthetic compounds. mdpi.com
This compound can also be a precursor for synthesizing heterocyclic systems. By first introducing a heteroatom nucleophile (like an amine or thiol) to displace the chloride, subsequent intramolecular reactions, such as cyclization onto the aromatic ring or other functional groups, can lead to a variety of nitrogen- or sulfur-containing heterocycles.
Advanced Spectroscopic and Analytical Characterization Techniques for 1 3 Chloropropyl 2 Methylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(3-chloropropyl)-2-methylbenzene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about its structure.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the substituted benzene (B151609) ring typically appear in the downfield region (around 7.0-7.3 ppm) due to the deshielding effect of the ring current. researchgate.netresearchgate.net The specific chemical shifts and splitting patterns of these four aromatic protons are influenced by their position relative to the methyl and chloropropyl substituents.
The aliphatic protons of the chloropropyl chain and the methyl group on the ring appear in the upfield region of the spectrum. The benzylic protons (adjacent to the aromatic ring) are expected to resonate at a higher chemical shift than the other methylene (B1212753) groups due to the proximity of the deshielding aromatic ring. The protons on the carbon bearing the electronegative chlorine atom are also shifted downfield. researchgate.net The methyl group protons on the aromatic ring will appear as a singlet in a characteristic upfield region.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet | 4H |
| Methylene (-CH₂-Cl) | 3.5 - 3.7 | Triplet | 2H |
| Benzylic Methylene (Ar-CH₂-) | 2.6 - 2.8 | Triplet | 2H |
| Methylene (-CH₂-) | 1.9 - 2.1 | Multiplet | 2H |
| Methyl (Ar-CH₃) | 2.2 - 2.4 | Singlet | 3H |
Note: Predicted values are based on general principles of ¹H NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to its ten carbon atoms. The chemical shifts of the aromatic carbons are typically found in the range of 120-140 ppm. The carbon atom attached to the chloropropyl group and the carbon bearing the methyl group will have distinct chemical shifts from the other aromatic carbons.
The aliphatic carbons of the chloropropyl chain and the methyl group will resonate at higher field (lower ppm values). The carbon atom bonded to the chlorine atom will be deshielded and appear at a lower field compared to the other methylene carbons in the chain.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic (C-Cl) | 138 - 142 |
| Aromatic (C-CH₃) | 135 - 138 |
| Aromatic (CH) | 125 - 131 |
| Methylene (-CH₂-Cl) | 44 - 48 |
| Benzylic Methylene (Ar-CH₂-) | 32 - 36 |
| Methylene (-CH₂-) | 30 - 34 |
| Methyl (Ar-CH₃) | 18 - 22 |
Note: Predicted values are based on general principles of ¹³C NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the coupling between the adjacent methylene groups in the chloropropyl chain and to trace the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies which protons are directly attached to which carbon atoms. caspre.ca This is crucial for assigning the signals in the ¹³C NMR spectrum by correlating them to the already assigned proton signals.
The prediction of NMR chemical shifts using computational methods has become a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. gaussian.comimist.ma
For this compound, the GIAO method, typically employed with Density Functional Theory (DFT) calculations (e.g., using the B3LYP functional and a suitable basis set like 6-31G(d,p)), can provide theoretical ¹H and ¹³C NMR spectra. conicet.gov.aracs.org These predicted spectra can then be compared with experimental data to confirm the structure. The accuracy of the prediction can be further improved by using a multi-standard approach for referencing the chemical shifts. conicet.gov.aracs.org
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. For the molecular formula C₁₀H₁₃Cl, the expected monoisotopic mass is approximately 168.0706 Da. nih.gov
In addition to the molecular ion, HRMS analysis reveals the fragmentation pattern of the molecule upon ionization. For this compound, common fragmentation pathways for alkylbenzenes would be expected. youtube.com This includes the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which would lead to the formation of a stable tropylium (B1234903) ion at m/z 91. youtube.com The presence of a chlorine atom would also lead to characteristic isotopic patterns for fragments containing chlorine (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 168/170 | [C₁₀H₁₃Cl]⁺ (Molecular ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 133 | [C₁₀H₁₃]⁺ (Loss of Cl) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: The relative intensities of these fragments will depend on the ionization method and energy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. shimadzu.com In this method, the compound is first separated from other components in a mixture based on its boiling point and affinity for the stationary phase within the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. savemyexams.com For this compound, the molecular ion peak would correspond to its molecular weight. nih.gov The fragmentation pattern provides crucial information for structural elucidation. chemguide.co.uktutorchase.com Common fragmentation pathways for alkylbenzenes include the loss of alkyl groups and rearrangement reactions. The presence of a chlorine atom also results in a characteristic isotopic pattern for chlorine-containing fragments, with the 37Cl isotope being about one-third as abundant as the 35Cl isotope.
The GC-MS analysis of crude reaction mixtures from syntheses involving related structures, such as benzoylbenzofurans, demonstrates the capability of this technique to separate and identify isomers, which can be challenging to distinguish otherwise. nih.gov The retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer together provide a high degree of confidence in the identification of this compound. researchgate.net
Electrospray Ionization (ESI) and Electron Ionization (EI) Modes
Electron Ionization (EI) is the most common ionization technique used in GC-MS. reading.ac.uk In EI, high-energy electrons bombard the sample molecules, causing an electron to be ejected and forming a positively charged molecular ion (M+). chemguide.co.uk This process is highly energetic and often leads to extensive fragmentation of the molecular ion. tutorchase.com The resulting fragmentation pattern is highly reproducible and is excellent for structural elucidation and library matching. chemguide.co.uklibretexts.org The mass spectrum of this compound obtained by EI would show a molecular ion peak at m/z 168, corresponding to the molecular formula C10H13Cl. nih.gov Additionally, characteristic fragment ions would be observed, aiding in the confirmation of its structure.
Electrospray Ionization (ESI) , on the other hand, is a soft ionization technique. chromatographyonline.com It is particularly useful for analyzing polar and less volatile compounds and is often coupled with liquid chromatography (LC-MS). mdpi.com ESI typically produces protonated molecules [M+H]+ or other adduct ions, with minimal fragmentation. kyushu-u.ac.jp While EI is generally preferred for GC-amenable compounds like this compound, ESI could be employed in specific analytical contexts, particularly if the analysis is performed using LC-MS. The choice between EI and ESI depends on the volatility and polarity of the analyte and the desired level of fragmentation. chromatographyonline.com
| Ionization Mode | Principle | Fragmentation | Typical Use for this compound |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing electron ejection. | Extensive and reproducible fragmentation. | Primary ionization method in GC-MS for structural elucidation. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to ion formation. | Minimal fragmentation, produces protonated or adducted molecules. | Used with LC-MS for specific applications, less common for this compound. |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups and molecular structure of a compound by probing its vibrational modes.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting IR spectrum shows absorption bands at specific wavenumbers, corresponding to the vibrations of particular bonds and functional groups. docbrown.info
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum also provides information about the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would also show characteristic peaks for the aromatic ring and the alkyl and chloropropyl groups. The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, can be a strong band in the Raman spectrum. docbrown.info
| Spectroscopic Technique | Information Provided | Expected Peaks for this compound |
| Infrared (IR) Spectroscopy | Absorption of IR radiation by specific bonds. | Aromatic C-H stretch (>3000 cm⁻¹), Alkyl C-H stretch (<3000 cm⁻¹), Aromatic C=C stretch (1450-1600 cm⁻¹), C-Cl stretch (600-800 cm⁻¹). |
| Raman Spectroscopy | Inelastic scattering of light by molecular vibrations. | Strong aromatic ring breathing modes, C-H stretching, and C-Cl stretching vibrations. |
X-ray Diffraction Analysis of Related Crystal Structures
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging as it is likely a liquid or low-melting solid at room temperature, analysis of related crystalline derivatives can provide valuable structural information.
Chromatographic Methodologies for Analysis and Purity Assessment
Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. nih.gov
Gas Chromatography (GC) is the primary method for analyzing volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to determine the purity of a sample by separating the main compound from any impurities. eurl-pesticides.eu The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative analysis and purity determination.
High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound, particularly for non-volatile impurities that may be present. nih.gov A suitable stationary phase (e.g., C18) and mobile phase would be selected to achieve separation. Detection is typically performed using a UV detector, as the benzene ring in the molecule absorbs UV light.
The choice of chromatographic method depends on the nature of the sample and the impurities being analyzed. For routine purity assessment of this compound, GC-FID is often sufficient and cost-effective. For more complex mixtures or for the identification of unknown impurities, GC-MS or HPLC-MS would be the methods of choice.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile chlorinated hydrocarbons like this compound. unt.edunih.gov The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.
Instrumentation and Detectors: A typical GC system for analyzing chlorinated hydrocarbons is equipped with a wide-bore capillary column and often utilizes an electron capture detector (ECD) due to its high sensitivity to halogenated compounds. epa.govnemi.gov Mass spectrometry (MS) is also frequently coupled with GC (GC-MS), providing not only quantification but also structural information for unambiguous compound identification. unt.educhromatographyonline.comnih.govnih.gov GC-MS can be operated in selected ion monitoring (SIM) mode to enhance selectivity and sensitivity for target analytes. chromatographyonline.com
Column Selection: The choice of GC column is critical for achieving the desired separation. Columns with different polarities are compared to optimize the separation of various isomers and structurally similar compounds. nih.gov For instance, a low-polarity silarylene phase, similar to a 5% diphenyl/95% dimethyl polysiloxane phase, has demonstrated excellent performance for the analysis of organochlorine pesticides. cromlab-instruments.es
Research Findings: Research has demonstrated the successful use of GC for a wide range of chlorinated compounds. For example, a study on chlorinated organic pesticides developed a reliable GC-MS method for their trace-level analysis in matrices like soil and consumer products. chromatographyonline.com Another study focused on the simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics using GC-MS, highlighting the technique's capability to separate a wide range of compounds with varying polarities and volatilities. nih.gov While specific retention times for this compound are not detailed in the provided search results, the general applicability of GC for chlorinated aromatic hydrocarbons is well-established. nih.goviloencyclopaedia.org
Table 1: Gas Chromatography Parameters for Chlorinated Hydrocarbon Analysis
| Parameter | Typical Specification | Reference |
|---|---|---|
| Injection Mode | Splitless | cromlab-instruments.es |
| Column Type | Wide-bore capillary; Low-polarity silarylene phase (e.g., similar to 5% diphenyl/95% dimethyl polysiloxane) | epa.govcromlab-instruments.es |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | epa.govchromatographyonline.com |
| Carrier Gas | Argon or other inert gas | srainstruments.com |
Liquid Chromatography (LC)
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is another powerful technique for the analysis of aromatic hydrocarbons. thermofisher.comshimadzu.com In HPLC, the separation is achieved by the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Instrumentation and Detectors: An HPLC system for aromatic hydrocarbon analysis typically consists of a pump, an autosampler, a column oven, and a detector. shimadzu.com Refractive index (RI) detectors are commonly used for the determination of aromatic hydrocarbons in fuels. thermofisher.comshimadzu.com
Column and Mobile Phase: The choice of column and mobile phase is crucial for effective separation. For halogenated aromatic compounds, reversed-phase (RP) HPLC is often employed. chromforum.orgsielc.com Columns such as C18 or those with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can be used to exploit different selectivity based on pi-pi interactions. chromforum.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape. chromforum.orgsielc.com
Research Findings: Studies have demonstrated the utility of HPLC for separating aromatic hydrocarbons. For instance, an HPLC method with RI detection has been established for the determination of mono-, di-, and tri-aromatic hydrocarbon content in diesel fuels. thermofisher.com Another application shows the use of a two-column set for the analysis of mono- and di-aromatic hydrocarbons in aviation fuel, complying with ASTM D6379 / IP436. shimadzu.com While specific applications for this compound are not detailed, the principles of separating related halogenated aromatic compounds by HPLC are well-documented. chromforum.org The separation of compounds differing by the halogen attached to the aromatic ring is achievable, though challenges like peak broadening may occur, which can be addressed by modifying the mobile phase or using specialized columns. chromforum.org
Table 2: Liquid Chromatography Parameters for Aromatic Hydrocarbon Analysis
| Parameter | Typical Specification | Reference |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | chromforum.org |
| Column Type | C18, Phenyl-Hexyl, or Pentafluorophenyl (PFP) | chromforum.org |
| Mobile Phase | Acetonitrile/Water mixture (often with additives like TFA or phosphoric acid) | chromforum.orgsielc.com |
| Detector | Refractive Index (RI) | thermofisher.comshimadzu.com |
Sample Preparation and Extraction Methods for Chlorinated Compounds
Effective sample preparation is a critical prerequisite for accurate chromatographic analysis of chlorinated compounds from various matrices like soil, water, and sediments. epa.govhelcom.fioup.com The primary goals are to isolate the target analytes from the sample matrix and concentrate them to a level suitable for detection.
Liquid-Liquid Extraction (LLE): For aqueous samples, liquid-liquid extraction is a common technique. unt.edunemi.gov A solvent such as methylene chloride is used to extract the chlorinated hydrocarbons from the water sample in a separatory funnel. nemi.gov The extract is then dried and concentrated before analysis. nemi.gov
Solid-Phase Extraction (SPE): Solid-phase extraction is another widely used method for aqueous samples. nih.gov It involves passing the water sample through a solid sorbent that retains the analytes, which are then eluted with a small volume of an organic solvent. nih.gov This technique has been successfully applied to the determination of chlorinated polycyclic aromatic hydrocarbons in water. nih.gov
Soxhlet and Automated Soxhlet Extraction: For solid samples like soil and sediment, Soxhlet extraction is a classical and effective method. helcom.fi An automated version, Automated Soxhlet Extraction (ASE), is also frequently used. helcom.fi These methods typically use a solvent or a mixture of solvents, such as methylene chloride/acetone or acetone/hexane, to extract the chlorinated compounds. epa.govhelcom.fi
Supercritical Fluid Extraction (SFE): Supercritical fluid extraction offers a faster alternative to traditional Soxhlet extraction for solid samples. researchgate.net It uses a supercritical fluid, most commonly carbon dioxide, sometimes with a modifier like an organic solvent, to extract the analytes. researchgate.net The optimal extraction conditions, including pressure and temperature, need to be determined for the specific analytes and matrix. researchgate.net
Cleanup: After extraction, a cleanup step is often necessary to remove co-extracted interfering compounds. epa.govhelcom.fi This can be achieved using techniques like Florisil column chromatography or gel permeation chromatography (GPC). epa.govhelcom.fi For sediment extracts, activated copper powder is often used to remove sulfur. oup.com
Table 3: Common Extraction and Cleanup Methods for Chlorinated Compounds
| Method | Sample Type | Solvents/Reagents | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Water | Methylene chloride | nemi.gov |
| Solid-Phase Extraction (SPE) | Water | Various solid sorbents and elution solvents | nih.gov |
| Soxhlet/Automated Soxhlet Extraction (ASE) | Soil, Sediment | Methylene chloride/acetone, Acetone/hexane | epa.govhelcom.fi |
| Supercritical Fluid Extraction (SFE) | Solids | Supercritical CO2 (with or without organic modifiers) | researchgate.net |
| Florisil Cleanup | Extracts | - | epa.gov |
| Gel Permeation Chromatography (GPC) | Extracts | - | helcom.fi |
| Sulfur Removal | Sediment Extracts | Activated copper powder | oup.com |
Computational and Theoretical Investigations of 1 3 Chloropropyl 2 Methylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of a molecule from first principles.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. A DFT study on 1-(3-chloropropyl)-2-methylbenzene would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This process would yield precise bond lengths, bond angles, and dihedral angles.
Different functionals, such as B3LYP or ωB97X-D, combined with various basis sets like 6-31G(d,p) or cc-pVDZ, could be employed to calculate the molecule's total energy, dipole moment, and other electronic properties. For instance, studies on similar halogenated compounds have successfully used DFT to analyze their molecular geometries and vibrational frequencies. However, at present, there are no published DFT studies specifically focused on this compound.
HOMO-LUMO Analysis and Electronic Structure
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals of a molecule and are crucial for understanding its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
A HOMO-LUMO analysis for this compound would reveal the regions of the molecule where these frontier orbitals are localized. This information helps predict the sites most susceptible to electrophilic or nucleophilic attack. For example, in related aromatic compounds, the HOMO is often distributed across the benzene (B151609) ring, while the LUMO might be located on substituent groups. Despite its importance, a specific HOMO-LUMO analysis for this compound has not been reported in the scientific literature.
Molecular Modeling and Conformational Analysis
The propyl chain in this compound can rotate around its single bonds, leading to various spatial arrangements or conformations. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are used to explore the potential energy surface of the molecule and identify its stable conformers.
Reaction Pathway and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products. This analysis provides insights into the reaction's feasibility, kinetics, and the intermediates that may be formed.
For this compound, theoretical studies could investigate reactions such as nucleophilic substitution at the carbon atom bonded to the chlorine or electrophilic substitution on the methyl-substituted benzene ring. Such studies would involve locating the transition state structures and calculating the activation energies for these potential reaction pathways. To date, no such theoretical reaction pathway or transition state analyses for this specific compound have been published.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure or to help in the interpretation of experimental results.
DFT calculations are commonly used to predict IR and NMR spectra. For instance, the vibrational frequencies from a DFT calculation can be correlated with the peaks in an experimental IR spectrum, and calculated NMR shielding constants can be converted into chemical shifts. While experimental spectra for related compounds are available, there are no published studies that present predicted spectroscopic data for this compound and its validation against experimental findings.
Study of Non-Covalent Interactions (RDG, AIM, ELF analysis)
Non-covalent interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, play a critical role in determining the structure and properties of molecular systems. Computational tools like Reduced Density Gradient (RDG), Atoms in Molecules (AIM), and Electron Localization Function (ELF) analysis are used to visualize and quantify these weak interactions.
An analysis of this compound could reveal intramolecular non-covalent interactions, for example, between the chlorine atom and the aromatic ring or the methyl group. These interactions can influence the molecule's conformational preferences and its packing in the solid state. Although the methyl group and halogen atoms are known to participate in such interactions in various molecules, a specific RDG, AIM, or ELF analysis for this compound is not available in the literature.
Role in Complex Molecule Synthesis and Chemical Transformations
Precursor in Multistep Synthetic Sequences
The strategic placement of the chloro and methyl groups on the propylbenzene (B89791) framework makes 1-(3-chloropropyl)-2-methylbenzene a valuable precursor in multistep synthetic sequences. The chlorine atom provides a reactive handle for nucleophilic substitution and cyclization reactions, while the methyl group on the benzene (B151609) ring can influence the regioselectivity of further aromatic substitutions and can itself be a site for further functionalization.
One of the key applications of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The chloropropyl chain can be utilized to construct fused ring systems. For instance, through intramolecular cyclization reactions, tetralin derivatives can be formed. These reactions often proceed via a Friedel-Crafts-type mechanism, where the alkyl halide chain reacts with the aromatic ring in the presence of a Lewis acid catalyst. The resulting tetralin skeleton is a common motif in a variety of biologically active molecules.
Furthermore, the chloropropyl group can react with various nucleophiles, such as amines, to introduce nitrogen-containing functionalities. This is a critical step in the synthesis of many nitrogen-containing heterocycles. For example, the reaction with primary or secondary amines can lead to the formation of substituted aminoalkylbenzenes, which can then undergo further cyclization to form complex heterocyclic systems.
Building Block for Specialty Chemicals and Advanced Intermediates
The utility of this compound extends to its role as a fundamental building block for the synthesis of specialty chemicals and advanced intermediates. These intermediates are often complex molecules that are themselves used in the production of high-value end products such as pharmaceuticals, dyes, and polymers.
A significant application lies in the synthesis of carbazole (B46965) derivatives. Carbazoles are a class of nitrogen-containing heterocyclic compounds with important electronic and photophysical properties, leading to their use in organic light-emitting diodes (OLEDs), photovoltaics, and as sensitizers in dye-sensitized solar cells. The synthesis of carbazoles can involve the reaction of a substituted aniline (B41778) with a dihaloarene, followed by an intramolecular cyclization. In this context, derivatives of this compound could be envisioned as precursors to one of the aromatic rings in the carbazole skeleton.
Chemo- and Regioselectivity in Chemical Transformations
The chemical transformations involving this compound are often characterized by notable chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential formation of one constitutional isomer over another.
In reactions involving the chloropropyl chain, the primary alkyl chloride is susceptible to nucleophilic substitution (SN2) reactions. When reacting with a nucleophile that also possesses a potentially reactive site, such as an amino group, the reaction can be directed to occur selectively at the carbon bearing the chlorine atom.
The regioselectivity of reactions on the aromatic ring is influenced by the existing methyl and chloropropyl substituents. The methyl group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the propyl group is a weak deactivator but also directs to the ortho and para positions. The interplay of these two groups, along with steric hindrance, will determine the position of incoming electrophiles. For instance, in Friedel-Crafts acylation or alkylation, the substitution pattern on the resulting product will be a consequence of these directing effects. libretexts.org
Comparison with Analogous Chlorinated Propylbenzenes in Synthesis
A comparative analysis of this compound with its isomers, such as 1-(3-chloropropyl)-3-methylbenzene (B13196135) and 1-(3-chloropropyl)-4-methylbenzene, highlights the importance of substituent placement on reactivity and product formation.
The position of the methyl group on the benzene ring significantly impacts the electronic and steric environment of the molecule, thereby influencing the regioselectivity of subsequent reactions. For example, in intramolecular cyclization reactions to form tetralins, the position of the methyl group will dictate the substitution pattern of the resulting fused ring system.
In electrophilic aromatic substitution reactions, the directing effects of the methyl and propyl groups will lead to different product distributions for each isomer. For instance, nitration of this compound would be expected to yield a different mixture of nitro-substituted products compared to the nitration of 1-(3-chloropropyl)-4-methylbenzene. In the case of the 4-methyl isomer, the positions ortho to the methyl group are sterically less hindered for electrophilic attack compared to the ortho position adjacent to both the methyl and propyl groups in the 2-methyl isomer.
Conclusion and Future Research Directions
Summary of Current Understanding of 1-(3-Chloropropyl)-2-methylbenzene
This compound, a substituted aromatic hydrocarbon, is primarily understood through its synthesis and basic chemical properties. nih.govchemspider.com Its molecular structure consists of a benzene (B151609) ring substituted with a methyl group and a 3-chloropropyl group at adjacent positions. The established method for its preparation involves a two-step sequence starting with the Friedel-Crafts acylation of toluene (B28343) with succinic anhydride. sigmaaldrich.comchegg.comwikipedia.org This reaction, typically catalyzed by a strong Lewis acid like aluminum chloride, yields 4-(2-methylphenyl)-4-oxobutanoic acid. wikipedia.orgwisc.edu The subsequent step involves the reduction of the keto-acid intermediate. The Clemmensen reduction, which utilizes zinc amalgam and concentrated hydrochloric acid, is a classic method for converting aryl-alkyl ketones to the corresponding alkanes and is effective in this synthesis. wikipedia.org This two-step approach is a standard strategy for achieving primary alkylation of arenes, circumventing the rearrangements often associated with direct Friedel-Crafts alkylation. masterorganicchemistry.com
The physical and chemical properties of this compound are cataloged in chemical databases. These include its molecular formula (C10H13Cl), molecular weight (168.66 g/mol ), and various computed descriptors that predict its behavior in different chemical environments. nih.govmoldb.com
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing processes and designing new transformations. The mechanism of the Friedel-Crafts acylation, involving the formation of an acylium ion intermediate, is generally well-understood. sigmaaldrich.comstackexchange.com However, detailed kinetic and computational studies could provide further insights into the role of the catalyst and the factors influencing regioselectivity, particularly in more complex aromatic systems.
The mechanism of the Clemmensen reduction remains less clear due to its heterogeneous nature, with proposals often involving organozinc intermediates. wikipedia.org Advanced spectroscopic techniques and computational modeling could help to elucidate the key steps on the surface of the zinc amalgam, leading to a more predictive understanding of this classic reaction. Investigating the mechanisms of potential side reactions, such as intramolecular cyclization of the chloropropyl chain onto the aromatic ring under certain conditions, is also an important area for future research.
Potential for Novel Chemical Transformations and Derivatives
The presence of a reactive chloropropyl group and an aromatic ring in this compound opens up a wide range of possibilities for novel chemical transformations and the synthesis of new derivatives. The chlorine atom can be readily displaced by a variety of nucleophiles, providing access to a diverse array of functionalized compounds. For instance, reaction with amines, thiols, or alkoxides could yield the corresponding amino, thioether, or ether derivatives. prepchem.com
The aromatic ring itself can undergo further electrophilic substitution reactions, allowing for the introduction of additional functional groups. The directing effects of the existing methyl and propyl substituents would influence the position of these new groups. Furthermore, the propyl chain could be a handle for intramolecular reactions, potentially leading to the formation of cyclic structures. The development of new catalytic systems could enable selective transformations at either the alkyl chain or the aromatic ring, expanding the synthetic utility of this compound. These new derivatives could serve as building blocks for more complex molecules with potential applications in materials science or medicinal chemistry. mdpi.com
Q & A
Basic: What are the recommended synthetic routes for 1-(3-Chloropropyl)-2-methylbenzene, and how can reaction intermediates be optimized?
Methodological Answer:
The synthesis of this compound typically involves alkylation or nucleophilic substitution reactions. For example, coupling 2-methylbenzene derivatives with 3-chloropropyl halides (e.g., 3-chloropropyl iodide, CAS 6940-76-7) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile can yield the target compound . Optimization of intermediates may involve controlling reaction temperature (60–80°C) and stoichiometric ratios to minimize byproducts such as dialkylated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating high-purity products .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Structural characterization should combine spectroscopic techniques:
- NMR : and NMR to confirm substitution patterns (e.g., methyl at position 2, chloropropyl chain at position 1).
- GC-MS : To assess purity and detect low-abundance impurities (e.g., residual alkyl halides).
- Elemental Analysis : Validate empirical formula (C₁₀H₁₃Cl).
For quantitative purity assessment, reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; UV detection at 254 nm) is effective .
Advanced: What analytical strategies are suitable for identifying and quantifying trace impurities in this compound during pharmaceutical synthesis?
Methodological Answer:
Impurity profiling requires high-resolution LC-MS/MS or UPLC-PDA systems. For example:
- LC Conditions : Use a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities like 1-(3-chlorophenyl)piperazine derivatives, which are common byproducts in alkylation reactions .
- MS Detection : Employ electrospray ionization (ESI) in positive ion mode to identify chlorinated fragments (e.g., m/z 154.6 for chloropropyl groups).
- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ (<0.1% w/w), and recovery (90–110%) .
Advanced: How can computational methods aid in understanding the reactivity of this compound in drug design?
Methodological Answer:
Molecular docking and pharmacophore modeling can predict interactions with biological targets. For instance:
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., proteases, cytochrome P450).
- Parameters : Apply force fields (e.g., AMBER) to assess chloropropyl chain flexibility and hydrophobic interactions with active sites .
- Validation : Compare computational results with experimental IC₅₀ values from enzymatic assays to refine predictive models .
Advanced: What are the challenges in analyzing stereochemical effects of chloropropyl substituents in derivatives of this compound?
Methodological Answer:
Stereochemical analysis requires chiral chromatography or X-ray crystallography:
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers.
- X-ray Diffraction : Determine absolute configuration for crystalline derivatives (e.g., salts with HCl).
- Dynamic NMR : Monitor rotational barriers of the chloropropyl chain to assess conformational stability .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Waste Disposal : Follow EPA guidelines for halogenated waste (RCRA D-code D022) .
Advanced: How does the chloropropyl group influence the metabolic stability of this compound in pharmacokinetic studies?
Methodological Answer:
The chloropropyl chain enhances lipophilicity, potentially increasing metabolic stability:
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS.
- Metabolite ID : Look for oxidative dechlorination products (e.g., hydroxylated propyl chains) using high-resolution Orbitrap MS.
- CYP Inhibition : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
